N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide
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Overview
Description
“N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide” is a compound that is related to a class of compounds known as carbazole derivatives . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
The synthesis of carbazole derivatives often involves Suzuki coupling reactions . For example, a mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, aryl halide, Pd(Pd3P)4, and K2CO3 in toluene and distilled water was stirred overnight at 100 °C under argon .Molecular Structure Analysis
Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They can be easily functionalized at the N-position and then covalently linked with other monomers .Chemical Reactions Analysis
Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .Physical and Chemical Properties Analysis
The resulting compounds from the synthesis of carbazole derivatives showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C . They also demonstrated very good J-V-L performances .Scientific Research Applications
Antimicrobial Applications
Research indicates that carbazole derivatives, such as N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on synthesizing new carbazole derivatives to investigate their antimicrobial activity and cytotoxicity. These compounds showed promising antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kaplancıklı et al., 2012).
Optical and Electronic Applications
Carbazole derivatives are also explored for their optical properties and potential use in electronic applications. A study demonstrated the synthesis of carbazole-containing chromophores and their interaction with silver nanoparticles, exhibiting fluorescence quenching and solvatochromic properties. This research suggests applications in optoelectronic devices and sensors due to their promising nonlinear optical (NLO) characteristics and fluorescence response to environmental changes (Asiri et al., 2017).
Chemical Synthesis and Reactivity
Carbazole derivatives serve as key intermediates in chemical synthesis, offering versatile reactivity for constructing complex molecules. Studies on the synthesis of heterocyclic compounds using carbazole moieties have led to a wide range of compounds with potential biological and industrial applications. These include the development of thiazole, pyridone, and chromene derivatives, showcasing the carbazole nucleus's role in medicinal chemistry and materials science (Darwish et al., 2014).
Mechanism of Action
Future Directions
The future directions of research on carbazole derivatives are likely to focus on improving their properties and finding new applications. For example, solving the wettability issue associated with the Me-4PACz hole-selective monolayer could lead to further progress in tandem and single-junction devices .
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17(27)25(2)18-11-13-20(14-12-18)29-16-19(28)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,19,28H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMAXKNMDGAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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